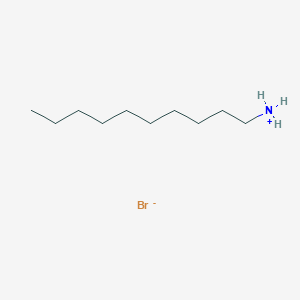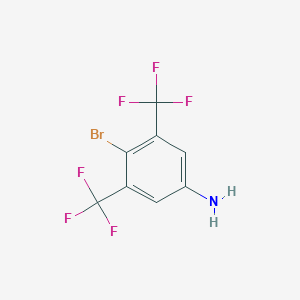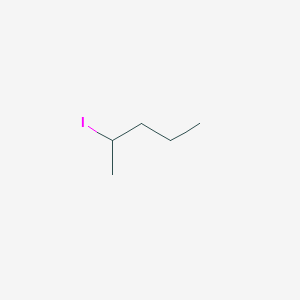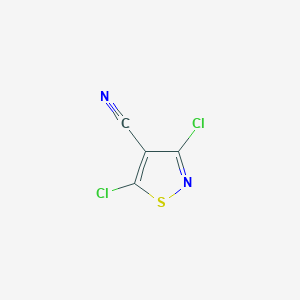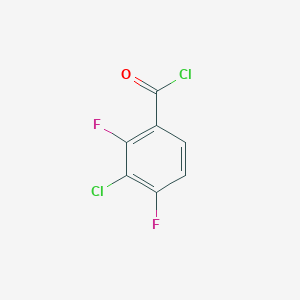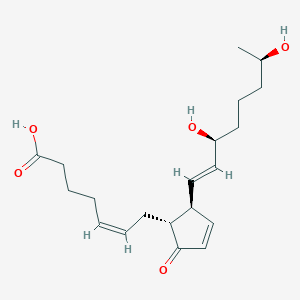
19R-hydroxy-PGA2
Übersicht
Beschreibung
19®-hydroxy Prostaglandin A2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. 19®-hydroxy Prostaglandin A2 is a specific isomer of Prostaglandin A2, characterized by the presence of a hydroxyl group at the 19th carbon position in the R-configuration.
Wissenschaftliche Forschungsanwendungen
19®-hydroxy Prostaglandin A2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, cardiovascular diseases, and cancer.
Industry: Utilized in the development of prostaglandin analogs for pharmaceutical applications
Wirkmechanismus
19®-hydroxy Prostaglandin A2 exerts its effects by binding to specific prostaglandin receptors, which are G-protein-coupled receptors located on the cell surface. Upon binding, it activates intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and calcium ion (Ca2+) cascades. These pathways regulate various cellular functions, such as inflammation, pain perception, and vascular tone .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
19®-hydroxy Prostaglandin A2 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a ligand for Nur77, a transcription factor belonging to the NR4A subfamily of nuclear hormone receptors . This interaction involves the formation of a covalent adduct between the endocyclic β-carbon, C9, of 19®-hydroxy Prostaglandin A2 and Cys566 in the receptor’s ligand-binding domain .
Cellular Effects
The effects of 19®-hydroxy Prostaglandin A2 on cells are diverse and complex. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce Nur77 transcriptional activity
Molecular Mechanism
The molecular mechanism of 19®-hydroxy Prostaglandin A2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to Nur77 and induces its transcriptional activity . This interaction involves a covalent bond formation, indicating a direct molecular interaction between 19®-hydroxy Prostaglandin A2 and Nur77 .
Metabolic Pathways
19®-hydroxy Prostaglandin A2 is involved in the prostaglandin synthesis pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 19®-hydroxy Prostaglandin A2 typically involves multiple steps, starting from commercially available precursors. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and yield. The process often includes key steps such as organocatalytic domino-aldol reactions, Mizoroki-Heck reactions, Wittig reactions, and oxidation-decarboxylation sequences .
Industrial Production Methods
Industrial production of 19®-hydroxy Prostaglandin A2 may involve large-scale chemoenzymatic synthesis, utilizing biocatalysts to enhance reaction efficiency and selectivity. The use of biocatalysts, such as Baeyer-Villiger monooxygenases and ketoreductases, allows for the stereoselective oxidation and reduction of key intermediates under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
19®-hydroxy Prostaglandin A2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve nucleophilic substitution reactions with reagents like alkyl halides and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 19®-hydroxy Prostaglandin A2 can yield ketones or aldehydes, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin A2: Lacks the hydroxyl group at the 19th carbon position.
Prostaglandin E2: Contains a different functional group at the 9th carbon position.
Prostaglandin F2α: Has a hydroxyl group at the 9th and 11th carbon positions.
Uniqueness
19®-hydroxy Prostaglandin A2 is unique due to the presence of the hydroxyl group at the 19th carbon position in the R-configuration, which imparts distinct biological activities and receptor binding affinities compared to other prostaglandins .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11-18,21-22H,3,5-10H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,16+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYQCXVUMLSFHM-HCLDBPGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



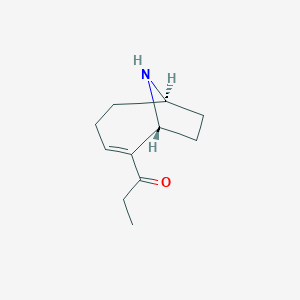

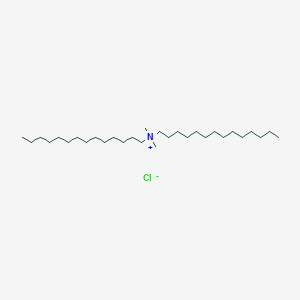
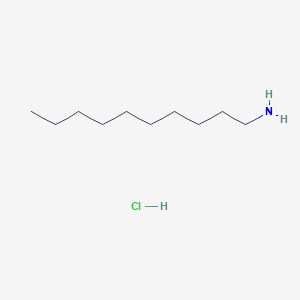

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)
